1H NMR and 13C NMR reference spectra for methyl 2-(thietan-3-ylidene)acetate
1H NMR and 13C NMR reference spectra for methyl 2-(thietan-3-ylidene)acetate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Reference Spectra of Methyl 2-(thietan-3-ylidene)acetate
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 2-(thietan-3-ylidene)acetate. In the context of drug discovery and materials science, four-membered heterocycles like thietanes are valuable structural motifs. The precise structural elucidation of their derivatives is paramount for understanding structure-activity relationships. This document serves as a reference for researchers and scientists, offering predicted spectral data based on established NMR principles and data from analogous structures. It further details the causality behind experimental choices for data acquisition and provides robust, self-validating protocols to ensure data integrity.
Introduction: The Structural Significance of Methyl 2-(thietan-3-ylidene)acetate
Methyl 2-(thietan-3-ylidene)acetate is a small molecule featuring a strained four-membered thietane ring, an exocyclic double bond, and a methyl ester functional group. This combination of features makes it an intriguing building block for the synthesis of more complex molecules in medicinal chemistry and materials science. The thietane ring, a sulfur-containing analog of oxetane and azetidine, imparts unique conformational and electronic properties. The exocyclic alkene provides a handle for further functionalization, while the ester group offers a site for hydrolysis or amidation.
Accurate structural characterization is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the structure of organic compounds in solution.[1] This guide provides a detailed theoretical analysis and predicted reference spectra for methyl 2-(thietan-3-ylidene)acetate, explaining the expected chemical shifts, coupling constants, and integration patterns that define its spectral signature.
Molecular Structure and Predicted NMR Assignments
To interpret the NMR spectra, it is essential to first identify the chemically non-equivalent protons and carbons within the molecule. The structure of methyl 2-(thietan-3-ylidene)acetate possesses several distinct nuclei environments that will give rise to a unique set of signals.
Caption: Labeled structure of methyl 2-(thietan-3-ylidene)acetate.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[2][3]
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton.[2]
-
Hδ (O-CH₃): Protons of a methyl ester typically appear as a sharp singlet. Expected chemical shift is around δ 3.7 ppm .[4]
-
Hγ (=CH): The vinylic proton is deshielded due to the sp² hybridization of its carbon and its position conjugated to the carbonyl group.[5] Its signal is expected in the range of δ 5.8 - 6.2 ppm .
-
Hα and Hβ (Thietane CH₂): The methylene protons on the thietane ring are in an aliphatic environment but are influenced by adjacent atoms. The protons at C2 and C4 (labeled Hβ and Hα in the diagram for simplicity, though they are distinct) are adjacent to the electron-withdrawing sulfur atom and the sp² carbon center, respectively. They are expected to be complex multiplets in the range of δ 3.5 - 4.2 ppm . The rigidity of the four-membered ring can make these protons diastereotopic, leading to more complex splitting.[6]
Multiplicity and Coupling Constants (J)
The splitting pattern of a signal reveals the number of adjacent protons.
-
Hδ (O-CH₃): No adjacent protons, so it will appear as a singlet (s) .
-
Hγ (=CH): This proton will be coupled to the two Hβ protons on the adjacent thietane carbon. This should result in a triplet (t) , assuming free rotation allows for equivalent coupling.
-
Hα and Hβ (Thietane CH₂): These four protons are expected to be a complex, overlapping system. Hα protons will be coupled to Hβ protons, and Hβ protons will be coupled to Hα protons and the Hγ vinylic proton. This will likely result in complex multiplets (m) .
Integration
The area under each signal is proportional to the number of protons it represents.[1]
-
Hδ (O-CH₃): Relative integral of 3H .
-
Hγ (=CH): Relative integral of 1H .
-
Hα and Hβ (Thietane CH₂): Combined relative integral of 4H .
Summary of Predicted ¹H NMR Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hδ (O-CH ₃) | ~ 3.7 | Singlet (s) | N/A | 3H |
| Hα, Hβ (CH ₂) | ~ 3.5 - 4.2 | Multiplet (m) | Complex | 4H |
| Hγ (=CH ) | ~ 5.9 | Triplet (t) | ~2-3 Hz | 1H |
Predicted ¹³C NMR Spectrum Analysis
A proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.[7] The chemical shift is highly dependent on the carbon's hybridization and electronic environment.[8]
-
Carbonyl Carbon (C=O): Ester carbonyl carbons are significantly deshielded and appear at the low-field end of the spectrum, typically in the range of δ 165-175 ppm .[7]
-
Olefinic Carbons (C=C): The two sp² carbons of the double bond will appear in the alkene region (δ 100-150 ppm).[5] The quaternary carbon (C3) will be further downfield than the protonated carbon (C4). Predicted shifts are ~δ 140-145 ppm for C3 and ~δ 115-120 ppm for C4 .
-
Methoxy Carbon (O-CH₃): The sp³ carbon of the methyl ester group is attached to an electronegative oxygen and is expected around δ 50-55 ppm .[4]
-
Thietane Carbons (CH₂): The two sp³ methylene carbons in the thietane ring are in the aliphatic region. Their proximity to the sulfur atom and the double bond will shift them downfield compared to simple alkanes. Expected shifts are in the range of δ 30-40 ppm .
Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C H₃ (Alkyl) | ~ 52 |
| C H₂ (Thietane) | ~ 30 - 40 (2 signals) |
| =C H (Olefinic) | ~ 118 |
| C =CH (Olefinic) | ~ 142 |
| C =O (Ester) | ~ 168 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is designed to be a self-validating system for the analysis of small molecules like methyl 2-(thietan-3-ylidene)acetate.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. If solubility is an issue, or if hydrogen-bonding interactions need to be probed, other solvents like DMSO-d₆ or Acetone-d₆ can be used. Be aware that solvent choice can significantly influence chemical shifts.[9][10]
-
Concentration: Prepare a solution by dissolving 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, serving as the universal reference point for both ¹H and ¹³C spectra.[4]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition Workflow
Caption: Standard workflow for NMR sample analysis.
Spectrometer Parameters (400 MHz Example)
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on concentration.
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): ~20 ppm.
-
-
¹³C{¹H} NMR (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Number of Scans (NS): 512 to 2048, due to the low natural abundance of ¹³C.[8]
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Spectral Width (SW): ~240 ppm.
-
Structural Confirmation with 2D NMR Spectroscopy
While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitive structural proof by revealing through-bond and through-space correlations between nuclei.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H spin-spin coupling systems. It would show a correlation between the vinylic proton (Hγ) and the adjacent thietane protons (Hβ), and between the two sets of thietane protons (Hα and Hβ).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This would definitively link each proton signal to the carbon it is attached to (e.g., Hγ to C4, Hδ to C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C over 2-3 bonds. This is powerful for identifying quaternary carbons. Key correlations would include the Hδ methyl protons to the ester carbonyl carbon (C5) and the O-CH₃ carbon (C6), and the thietane protons (Hα, Hβ) to the quaternary olefinic carbon (C3).
Caption: Expected 2D NMR correlations for the molecule.
Conclusion
This guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of methyl 2-(thietan-3-ylidene)acetate. The predicted chemical shifts and coupling patterns are derived from fundamental NMR principles and analysis of similar chemical structures. The detailed experimental protocol offers a standardized method for acquiring high-fidelity data, which, when combined with 2D correlation experiments, enables unambiguous structural verification. For researchers in drug development and organic synthesis, this information is critical for quality control, reaction monitoring, and the confident characterization of novel chemical entities.
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